4,7-二苯基-1,10-菲咯啉二磺酸二钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4,7-diphenyl-1,10-phenanthroline involves using 4-phenyl-8-nitroquinoline as raw material, which is reduced to 4-phenyl-8-aminoquinoline and then oxidized in the presence of acetic and hydrochloric acid by Skraup reaction. The yield of the synthesized 4,7-diphenyl-1,10-phenanthroline reached 82% under optimal conditions (Zhang et al., 2012).

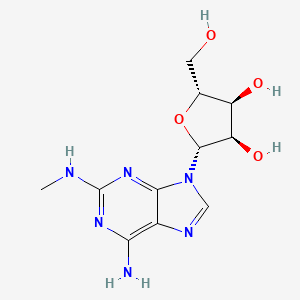

Molecular Structure Analysis

The molecular structure of 1,10-phenanthrolinedisulfonic acid derivatives has been studied through various methods, including crystallography and spectroscopy. These studies reveal the coordination properties and structural details essential for understanding their chemical behavior and applications (Xiong et al., 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, notably in the formation of colored complexes with metallic ions, which have been extensively studied for their analytical applications. The relationship between the ionic radius of the cation and the stoichiometry of the complexes formed has been established, highlighting the compound's utility as an analytical reagent (Cabrera-Martín et al., 1982).

Physical Properties Analysis

The physical properties, such as solubility, stability, and reactivity, of 1,10-phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, are influenced by its molecular structure. Its enhanced solubility in water due to the sulfonic acid groups makes it a valuable reagent in aqueous media.

Chemical Properties Analysis

The chemical properties of 1,10-phenanthrolinedisulfonic acid derivatives, including their reactivity with various metal ions and their potential as ligands in complex formation, have been the subject of detailed investigation. These studies demonstrate the compound's versatility and efficacy in forming complexes with significant stability and selectivity (Bell et al., 1991).

科学研究应用

水溶性配体的合成

该化合物用于合成基于1,10-菲咯啉核心的水溶性配体 . 在温和的反应条件下,羧基、苯酚和二硫代羧基的引入已被描述 . 这种策略能够高效且实用地合成具有高附加值、高化学选择性和广泛底物范围的合适有机硫化合物 .

医学研究

该化合物在医学研究中显示出潜力,特别是在作为顺铂类似物测试的铂(II)配合物的研究中. 其水溶性和稳定性使其成为体外抗癌细胞毒性测试的候选者.

铁的检测

与之相关的化合物,巴托菲罗啉二磺酸二钠盐水合物,被用作检测铁的比色试剂 . 它广泛用于水性铁的测定,无需使用溶剂进行萃取 .

植物生长中的铁螯合

该化合物已被用作铁螯合剂,用于在没有Fe-EDTA(乙二胺四乙酸)的情况下种植植物 . 这表明它在农业和植物生物学研究中具有潜在应用 .

阴离子型铕(III)配合物的制备

巴托菲罗啉二磺酸二钠盐水合物用于制备阴离子型铕(III)二磺化巴托菲罗啉三(二苯甲酰甲烷)配合物 . 这在发光材料领域可能具有潜在的应用 .

氧化反应中的催化作用

巴托菲罗啉二磺酸二钠盐与钯形成水溶性配合物,并且它们在2-己醇氧化中的催化作用已得到研究 . 这表明它在催化和有机合成中具有潜在的应用 .

作用机制

Target of Action

The primary target of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, also known as Bathophenanthrolinedisulfonic acid disodium salt, is iron (Fe 2+) . This compound acts as a metal chelator, specifically binding to Fe 2+ ions .

Mode of Action

Bathophenanthrolinedisulfonic acid disodium salt forms a complex with Fe 2+ ions, making them unavailable to Fe 2+ transporters . This interaction inhibits the transport of iron into chloroplasts .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving iron transport. By chelating Fe 2+ ions and inhibiting their transport into chloroplasts, it disrupts the normal functioning of these organelles

Pharmacokinetics

It is noted that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The primary molecular effect of Bathophenanthrolinedisulfonic acid disodium salt’s action is the formation of a complex with Fe 2+ ions, rendering them unavailable for transport . This results in the inhibition of iron transport into chloroplasts

Action Environment

Given that the compound is water-soluble , it can be inferred that its action might be influenced by the hydration status of the environment.

安全和危害

未来方向

PDS has been used in the preparation of anionic Europium (III) disulfonated bathophenanthroline tris (dibenzoylmethanate) complex . It has also been used as an iron chelator to grow plants without Fe-EDTA (ethylenediaminetetraacetic acid) . These applications suggest potential future directions for the use of PDS in scientific research.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt involves the reaction of 1,10-phenanthroline-5,6-dione with two equivalents of sodium sulfite followed by reaction with two equivalents of benzidine in the presence of sodium hydroxide. The resulting product is then treated with sodium nitrite and hydrochloric acid to yield the final product.", "Starting Materials": [ "1,10-phenanthroline-5,6-dione", "sodium sulfite", "benzidine", "sodium hydroxide", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1,10-phenanthroline-5,6-dione in water.", "2. Add two equivalents of sodium sulfite to the solution and stir for 30 minutes.", "3. Add two equivalents of benzidine to the solution and stir for 2 hours.", "4. Add sodium hydroxide to the solution to adjust the pH to 9-10.", "5. Stir the solution for an additional 30 minutes.", "6. Add sodium nitrite to the solution and stir for 10 minutes.", "7. Add hydrochloric acid to the solution to adjust the pH to 1-2.", "8. Cool the solution to room temperature and filter the resulting precipitate.", "9. Wash the precipitate with water and dry under vacuum to yield 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt." ] } | |

CAS 编号 |

52746-49-3 |

分子式 |

C24H14N2Na2O6S2 |

分子量 |

536.5 g/mol |

IUPAC 名称 |

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |

InChI |

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |

InChI 键 |

PCNDSIWXTYFWIA-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

其他 CAS 编号 |

53744-42-6 52746-49-3 |

相关CAS编号 |

28061-20-3 (Parent) |

同义词 |

4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)

![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)

![4-tert-Butylcalix[8]arene](/img/structure/B1213687.png)